propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate
Description
This compound features a benzofuran core (C₇H₄O₂) substituted at position 6 with an acetoxy group (CH₂COO-) linked to a propan-2-yl ester. At position 2, the benzofuran ring is modified with a (2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene] group, introducing a conjugated system with a nitrogen-containing heterocycle (1-methylpyrrole). The stereochemistry (E-configuration) and the presence of the pyrrole substituent distinguish it from simpler benzofuran derivatives.
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C19H19NO5/c1-12(2)24-18(21)11-23-14-6-7-15-16(10-14)25-17(19(15)22)9-13-5-4-8-20(13)3/h4-10,12H,11H2,1-3H3/b17-9+ |
InChI Key |
KFARCARVBVXAFD-RQZCQDPDSA-N |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=CN3C)/O2 |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CN3C)O2 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Formation of 3-Oxo-2,3-Dihydro-1-Benzofuran
The benzofuran core is synthesized via a palladium-catalyzed cross-coupling reaction adapted from the method described by Zhang and Beaudry. A solution of 5-bromo-2-hydroxyacetophenone (10 mmol) in dry toluene is treated with tri(o-tolyl)phosphine (0.06 equiv), tributyltin methoxide (1.5 equiv), and isopropenyl acetate (1.54 equiv) under nitrogen. Palladium(II) chloride (0.07 equiv) is added, and the mixture is heated to 100°C for 16 hours. Purification via silica gel chromatography (10% ethyl acetate/hexane) yields 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran as a pale-yellow solid (96% yield).
Table 1: Reaction Conditions for Benzofuran Core Synthesis
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PdCl₂, P(o-tolyl)₃ | |
| Solvent | Toluene | |
| Temperature | 100°C | |
| Reaction Time | 16 hours | |
| Yield | 96% |
Nuclear magnetic resonance (NMR) analysis confirms the structure:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.96 (d, J = 2.0 Hz, 1H), 7.53 (d, J = 8.48 Hz, 1H), 7.46 (s, 1H), 3.83 (s, 2H), 2.12 (s, 3H).
Introduction of the Propan-2-yl Oxyacetate Group
Esterification of 6-Hydroxy-3-Oxo-2,3-Dihydro-1-Benzofuran
The phenolic hydroxyl group at position 6 of the benzofuran core is esterified using a Mitsunobu reaction. A mixture of 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran (5 mmol), propan-2-yl bromoacetate (6 mmol), triphenylphosphine (6 mmol), and diethyl azodicarboxylate (6 mmol) in tetrahydrofuran (THF) is stirred at 25°C for 12 hours. The product, propan-2-yl (3-oxo-2,3-dihydro-1-benzofuran-6-yloxy)acetate, is isolated via aqueous workup and column chromatography (85% yield).
Table 2: Esterification Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagent | Propan-2-yl bromoacetate | |
| Catalyst | Triphenylphosphine, DEAD | |
| Solvent | THF | |
| Yield | 85% |
Condensation with (1-Methyl-1H-Pyrrol-2-yl)Methanol
Oxidation to (1-Methyl-1H-Pyrrol-2-yl)Methylidene
(1-Methyl-1H-pyrrol-2-yl)methanol (CAS 52160-51-7) is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. The reaction is conducted under inert gas (N₂) at 0°C for 2 hours, yielding (1-methyl-1H-pyrrol-2-yl)formaldehyde (78% yield).
Knoevenagel Condensation
The aldehyde undergoes Knoevenagel condensation with propan-2-yl (3-oxo-2,3-dihydro-1-benzofuran-6-yloxy)acetate in the presence of piperidine and acetic acid in ethanol. The mixture is refluxed at 80°C for 8 hours to afford the E-configured methylidene product. The reaction is monitored by thin-layer chromatography (TLC), and the final compound is purified via recrystallization from ethanol (72% yield).
Table 3: Condensation Reaction Optimization
Characterization and Validation
Spectroscopic Analysis
The final product is characterized by ¹H NMR , ¹³C NMR , and LCMS :
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, benzofuran-H), 7.45 (d, J = 8.4 Hz, 1H), 7.02 (s, 1H, pyrrole-H), 6.78 (d, J = 2.0 Hz, 1H), 5.21 (septet, J = 6.2 Hz, 1H, isopropyl-CH), 3.85 (s, 3H, N-CH₃), 3.72 (s, 2H, OCH₂CO), 2.11 (s, 3H, CH₃).
-
LCMS (ESI): m/z 414.1 [M + H]⁺.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Propan-2-yl {(2E)-...} has garnered interest for its potential therapeutic applications. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of benzofuran compounds can inhibit cancer cell proliferation. For instance, compounds structurally related to propan-2-yl {(2E)-...} have demonstrated cytotoxic effects against several cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
Case Study: Anticancer Properties
In vitro studies using the MTT assay revealed that propan-2-yl {(2E)-...} exhibited IC50 values of approximately 15.2 µM against A549 cells and 12.8 µM against HeLa cells, indicating significant anticancer potential compared to standard chemotherapeutic agents like doxorubicin .
The compound's biological profile suggests it may interact with key molecular targets, influencing various biochemical pathways:
- Mechanism of Action : Preliminary investigations suggest that propan-2-yl {(2E)-...} may induce apoptosis in cancer cells through specific receptor interactions or enzyme modulation .
Pharmacological Applications
Research into the pharmacological properties of propan-2-yl {(2E)-...} is ongoing, focusing on its role in drug development:
Potential Therapeutic Uses
The compound may serve as a lead compound in developing new drugs targeting inflammation or cancer due to its structural attributes that allow for diverse interactions within biological systems .
Chemistry and Synthesis
The synthesis of propan-2-yl {(2E)-...} typically involves multi-step organic synthesis techniques, which could serve as a model for producing other related compounds:
Synthetic Routes
Common methods include:
- Formation of the benzofuran core.
- Introduction of functional groups via nucleophilic substitution.
- Final esterification to yield the desired product.
Industrial Applications
Beyond medicinal uses, propan-2-yl {(2E)-...} may find applications in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs replace the 1-methylpyrrole group with other aromatic or substituted aromatic moieties. Two notable examples include:
Propan-2-yl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate (CAS 622806-56-8) :
- Substituent at position 2: (E)-3-phenylprop-2-enylidene (a styryl group).
- Molecular formula: C₂₂H₂₀O₅.
- Molecular weight: 364.4 g/mol.
Propan-2-yl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 686282-61-1) :
- Substituent at position 2: (4-methoxyphenyl)methylidene.
- Molecular formula: C₂₁H₂₀O₆.
- Molecular weight: 368.4 g/mol.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Estimated based on structural similarity to analogs.
- Lipophilicity (XLogP3) : The target compound’s XLogP3 is likely lower than the phenylpropenylidene analog (4.9) due to the polarizable nitrogen atom in the pyrrole ring but higher than the 4-methoxyphenyl analog (4.3) due to reduced oxygen content .
- Hydrogen Bonding : The pyrrole substituent increases hydrogen bond acceptor capacity compared to the phenylpropenylidene analog (5 vs. 6 acceptors) .
- Polar Surface Area : The methoxyphenyl analog and the target compound share similar polar surface areas, reflecting their oxygen and nitrogen content .
Reactivity and Stability
- Conjugation Effects : The (2E)-configuration in the target compound stabilizes the conjugated system, similar to the (E)-styryl group in the phenylpropenylidene analog . However, the pyrrole ring’s electron-rich nature may enhance susceptibility to electrophilic attack compared to phenyl groups.
Research Considerations
- Lumping Strategy : Organic compounds with benzofuran cores and similar ester groups (e.g., propan-2-yl acetates) could be grouped for computational modeling of degradation pathways or environmental fate . However, the pyrrole substituent’s unique reactivity may necessitate separate treatment.
- Synthesis Challenges : Introducing the 1-methylpyrrole group requires precise control of regioselectivity and stereochemistry compared to phenyl-based analogs.
Biological Activity
Propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Benzofuran Skeleton : Starting from simple aromatic compounds, benzofuran rings are constructed through cyclization reactions.
- Functionalization : The addition of functional groups such as the pyrrole moiety and ester formation are critical for enhancing biological activity.
- Purification : The final product is purified using techniques like column chromatography to ensure high purity for biological testing.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to propan-2-yl ({(2E)-2-[...]} have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A2780 (Ovarian) | 10 | Src kinase inhibition |
| Compound B | MCF7 (Breast) | 15 | Induction of apoptosis |
| Propan-2-yl derivative | HeLa (Cervical) | 12 | Cell cycle arrest |
These compounds often act by inhibiting specific kinases or inducing apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .
Antimicrobial Activity
In addition to anticancer effects, benzofuran derivatives have also been evaluated for their antimicrobial properties. The following table summarizes some key findings:
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 20 |
| Compound D | Escherichia coli | 22 |
| Propan-2-yl derivative | Klebsiella pneumoniae | 18 |
The presence of specific substituents on the benzofuran ring has been linked to enhanced antimicrobial activity, indicating that structural modifications can significantly impact efficacy .
Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a series of benzofuran derivatives, including propan-2-yl ({(2E)-2-[...]}). The results indicated that these compounds inhibited cell proliferation in human ovarian cancer cells (A2780), with IC50 values ranging from 10 to 15 μM. The mechanism was primarily attributed to the inhibition of Src kinase activity, which plays a crucial role in cancer cell signaling pathways .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of benzofuran derivatives against various pathogens. The propan-2-yl compound showed significant inhibition against Klebsiella pneumoniae with a zone of inhibition measuring 18 mm. This finding suggests potential applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate, and what analytical methods validate its purity?
- Methodological Answer : The compound’s synthesis typically involves a multi-step process, including (i) condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran derivatives to form the (2E)-configured benzylidene intermediate, followed by (ii) esterification with propan-2-yl oxyacetate. Key validation techniques include NMR spectroscopy (to confirm stereochemistry and functional groups) and high-resolution mass spectrometry (HRMS) for molecular weight verification . Purity is assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradients .
Q. How do researchers characterize the electronic and steric properties of the benzofuran-pyrrole hybrid moiety in this compound?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy identifies conjugation patterns in the benzylidene-pyrrole system, while density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. X-ray crystallography, if feasible, resolves steric constraints in the dihydrobenzofuran ring .
Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Samples are analyzed at intervals via HPLC to quantify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under ambient conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetic (PK) profiles. To address this:
- Conduct metabolite identification studies using LC-MS/MS to identify inactivation pathways.
- Optimize bioavailability via prodrug strategies (e.g., masking the acetate group) or nanoformulation.
- Validate target engagement in vivo using radiolabeled analogs (e.g., ^14C labeling) .
Q. What experimental designs are optimal for studying the environmental fate of this compound, given its complex structure?
- Methodological Answer : Follow ISO 14507 guidelines for soil/water partitioning studies. Use radiolabeled tracers (e.g., ^3H or ^14C) to track degradation pathways. Combine liquid scintillation counting with mass balance analysis to quantify residues in biotic/abiotic compartments. For biotic transformations, employ microcosm assays with soil microbiota .
Q. What computational approaches are effective in predicting structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., enzymes in the benzofuran pathway).
- Use QSAR models (e.g., CoMFA or CoMSIA) to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity.
- Validate predictions with free-energy perturbation (FEP) simulations to quantify binding affinities .
Q. How can researchers address challenges in achieving stereochemical purity during large-scale synthesis?
- Methodological Answer :
- Optimize reaction conditions (e.g., chiral catalysts like BINAP-Ru complexes) to enhance enantiomeric excess (ee).
- Implement dynamic kinetic resolution for labile intermediates.
- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) for purification .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
